molecular formula C9H6F4O3 B13603902 2-Fluoro-3-(trifluoromethyl)mandelic acid

2-Fluoro-3-(trifluoromethyl)mandelic acid

Cat. No.: B13603902
M. Wt: 238.14 g/mol
InChI Key: NYDOINYVIKLEHW-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid is a fluorinated organic compound with the molecular formula C9H6F4O3. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid typically involves the introduction of fluorine and trifluoromethyl groups into an aromatic ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the aromatic ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated ketones, alcohols, and substituted aromatic compounds, which are valuable intermediates in various chemical syntheses .

Scientific Research Applications

2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate certain pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)phenylacetic acid
  • 3-(Trifluoromethyl)phenylacetic acid
  • 2-(Trifluoromethyl)phenylboronic acid

Uniqueness

2-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydroxyacetic acid is unique due to the combination of fluorine and trifluoromethyl groups, which impart enhanced stability, reactivity, and biological activity compared to similar compounds. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H6F4O3

Molecular Weight

238.14 g/mol

IUPAC Name

2-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C9H6F4O3/c10-6-4(7(14)8(15)16)2-1-3-5(6)9(11,12)13/h1-3,7,14H,(H,15,16)

InChI Key

NYDOINYVIKLEHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(C(=O)O)O

Origin of Product

United States

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